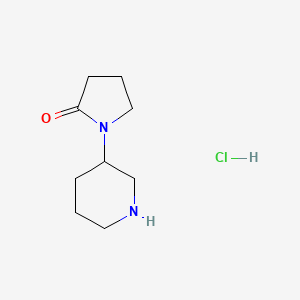

1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-piperidin-3-ylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9-4-2-6-11(9)8-3-1-5-10-7-8;/h8,10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQBCYMIMCPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCCC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Piperidine (B6355638) and Pyrrolidinone Derivatives

The construction of piperidine and pyrrolidinone scaffolds can be achieved through a variety of synthetic approaches. Key strategies include cyclization reactions to form the heterocyclic rings and reductive amination to introduce nitrogen-containing functionalities.

Cyclization Reactions for Pyrrolidinone Ring Formation

The formation of the five-membered lactam ring of a pyrrolidinone is often accomplished through the intramolecular cyclization of a linear precursor. A common and effective method involves the cyclization of γ-amino acids or their derivatives. This transformation can be promoted by heat or dehydrating agents, leading to the formation of the amide bond within the ring.

Another prevalent strategy is the reaction of γ-butyrolactone with a primary amine. This method involves the nucleophilic attack of the amine on the lactone's carbonyl carbon, followed by ring-opening and subsequent intramolecular amide formation to yield the N-substituted pyrrolidinone. The reaction conditions for this process can vary, often requiring elevated temperatures to drive the dehydration and cyclization steps.

Multicomponent reactions also offer an efficient route to highly substituted pyrrolidinone derivatives. These reactions, by their nature, combine three or more starting materials in a single synthetic operation to construct complex molecules, often with high atom economy.

Cyclization Reactions for Piperidine Ring Formation

The synthesis of the six-membered piperidine ring can be approached in several ways. One of the most fundamental methods is the catalytic hydrogenation of pyridine (B92270) derivatives. googleapis.com This reduction is typically carried out using transition metal catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere, often at elevated pressures and temperatures. googleapis.com The choice of catalyst and reaction conditions can influence the stereochemical outcome when substituted pyridines are used.

Intramolecular cyclization strategies are also widely employed. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. Examples include the cyclization of ω-haloamines, where the nitrogen atom acts as a nucleophile to displace a halide from the other end of the molecule. Additionally, the intramolecular cyclization of unsaturated amines, such as those containing an alkene or alkyne moiety, can be catalyzed by various transition metals to afford piperidine derivatives. googleapis.com

Reductive Amination Approaches

Reductive amination is a versatile and powerful tool for the formation of C-N bonds and is applicable to the synthesis of both piperidine and pyrrolidinone precursors. This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A particularly relevant application is the double reductive amination of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. nih.gov In this approach, a 1,5-dicarbonyl compound reacts with an amine source, such as ammonia (B1221849) or a primary amine, to form two imine intermediates that are subsequently reduced and cyclized to yield the piperidine ring. nih.gov This method is especially useful for the synthesis of polyhydroxylated piperidines. nih.gov

Targeted Synthesis of 1-(Piperidin-3-yl)pyrrolidin-2-one (B1291216) Hydrochloride

The synthesis of the specific target molecule, 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride, can be envisioned through either direct coupling methods or a more controlled multistep sequence.

Direct Synthetic Routes

A direct approach to 1-(piperidin-3-yl)pyrrolidin-2-one could involve the reaction of 3-aminopiperidine with γ-butyrolactone. This reaction would proceed via nucleophilic attack of the primary amino group of 3-aminopiperidine on the carbonyl of γ-butyrolactone, leading to a ring-opened intermediate, which would then undergo intramolecular cyclization to form the desired N-substituted pyrrolidinone. This method, while conceptually straightforward, may require careful optimization of reaction conditions, such as temperature and the use of catalysts, to achieve a good yield and minimize side reactions. A similar approach has been demonstrated for the synthesis of other N-aryl amides from lactones.

Another potential direct route is the alkylation of 2-pyrrolidinone (B116388) with a suitable 3-substituted piperidine derivative. For instance, a piperidine with a good leaving group at the 3-position, such as a tosylate or a halide, could be reacted with the sodium or potassium salt of 2-pyrrolidinone. The nucleophilic nitrogen of the pyrrolidinone anion would displace the leaving group on the piperidine ring to form the desired product.

Multistep Synthesis with Key Intermediates

A more controlled and often higher-yielding approach to 1-(piperidin-3-yl)pyrrolidin-2-one involves a multistep synthesis. A plausible synthetic pathway commences with the acylation of a protected form of 3-aminopiperidine. To prevent side reactions at the piperidine nitrogen, it is advantageous to use an N-protected derivative, such as N-Boc-3-aminopiperidine.

This protected amine can be acylated with 4-chlorobutyryl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to yield the corresponding N-(N'-Boc-piperidin-3-yl)-4-chlorobutanamide intermediate. The use of 4-chlorobutyryl chloride is advantageous as it provides the necessary four-carbon chain and a terminal leaving group for the subsequent cyclization.

Following the acylation, the Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. The deprotection step unmasks the secondary amine of the piperidine ring.

The final ring closure to form the pyrrolidinone is achieved by treating the deprotected intermediate with a base. The intramolecular nucleophilic attack of the amide nitrogen on the carbon bearing the chlorine atom results in the formation of the five-membered lactam ring, yielding 1-(piperidin-3-yl)pyrrolidin-2-one.

The hydrochloride salt can then be prepared by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt will typically precipitate from the solution and can be isolated by filtration. A patent for a similar compound, 1-((R)-3-piperidyl)-2,5-pyrrolidinedione, describes its preparation from (R)-3-aminopiperidine, which supports the feasibility of using 3-aminopiperidine as a key building block. google.com

A summary of a potential multistep synthesis is presented in the table below:

Table 1: Proposed Multistep Synthesis of this compound

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Acylation | N-Boc-3-aminopiperidine, 4-chlorobutyryl chloride | Triethylamine, Dichloromethane | N-(1-Boc-piperidin-3-yl)-4-chlorobutanamide |

| 2 | Deprotection | N-(1-Boc-piperidin-3-yl)-4-chlorobutanamide | Trifluoroacetic acid or HCl | N-(piperidin-3-yl)-4-chlorobutanamide |

| 3 | Cyclization | N-(piperidin-3-yl)-4-chlorobutanamide | Sodium hydride or other suitable base, THF | 1-(piperidin-3-yl)pyrrolidin-2-one |

| 4 | Salt Formation | 1-(piperidin-3-yl)pyrrolidin-2-one | Hydrogen chloride (in ether or isopropanol) | This compound |

This detailed, multistep approach allows for better control over the reaction at each stage and facilitates the purification of intermediates, ultimately leading to a higher purity of the final product.

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency, selectivity, and environmental friendliness of chemical transformations. These methods are applicable to the synthesis of complex heterocyclic systems like the 1-(piperidin-3-yl)pyrrolidin-2-one scaffold.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. nih.govmdpi.comresearchgate.net This technique utilizes the efficient heating of polar molecules by microwave irradiation. For the synthesis of piperidinyl-pyrrolidinone derivatives, microwave assistance can be particularly beneficial in steps such as N-alkylation or cyclization reactions. While specific studies on the microwave-assisted synthesis of 1-(piperidin-3-yl)pyrrolidin-2-one are not extensively documented, the general principles can be applied. For instance, the coupling of a protected 3-aminopiperidine with a suitable precursor to the pyrrolidinone ring could be significantly expedited under microwave irradiation.

Table 1: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Alkylation Reactions in Heterocyclic Chemistry

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours to days | Minutes to a few hours | nih.gov |

| Temperature | Often requires high temperatures | Precise and rapid heating to target temperature | mdpi.com |

| Yield | Variable, often moderate | Generally higher yields | researchgate.net |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times | nih.gov |

Note: This table provides a generalized comparison based on literature for similar heterocyclic compounds, as specific data for this compound is not available.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. nih.gov This technique has been successfully applied to a variety of organic reactions, including the synthesis of heterocyclic compounds. nih.gov In the context of 1-(piperidin-3-yl)pyrrolidin-2-one synthesis, ultrasound could be employed to promote reactions such as condensation or cyclization, potentially leading to improved yields and shorter reaction times under milder conditions.

Catalytic hydrogenation is a fundamental and widely used method for the reduction of various functional groups and the saturation of heterocyclic rings. nih.gov In the synthesis of 1-(piperidin-3-yl)pyrrolidin-2-one, a key step could involve the reduction of a pyridine ring precursor, namely 1-(pyridin-3-yl)pyrrolidin-2-one (B8383656), to the corresponding piperidine derivative. mdpi.com Various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, are commonly employed for this transformation. The reaction conditions, including hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

Table 2: Common Catalysts and Conditions for Pyridine Ring Hydrogenation

| Catalyst | Hydrogen Pressure | Temperature | Solvent | Typical Yields | Reference |

| 10% Pd/C | 50-100 psi | Room Temperature - 80°C | Methanol, Ethanol, Acetic Acid | >90% | nih.gov |

| PtO₂ (Adams' catalyst) | 50 psi | Room Temperature | Acetic Acid, Ethanol | >95% | mdpi.com |

| Raney Nickel | 500-1000 psi | 100-150°C | Ethanol | Variable | nih.gov |

Furthermore, reduction methods are crucial for the synthesis of the pyrrolidinone ring itself, for instance, through the reductive amination of a keto-acid precursor with a suitable amine. mdpi.com

Since the 3-position of the piperidine ring in 1-(piperidin-3-yl)pyrrolidin-2-one is a chiral center, asymmetric synthesis is essential for obtaining enantiomerically pure compounds. Enantioselective synthesis is critical in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. Several strategies can be employed for the asymmetric synthesis of this scaffold. One approach involves the use of a chiral auxiliary attached to either the piperidine or pyrrolidinone precursor to direct the stereochemical outcome of a key reaction, followed by the removal of the auxiliary. academax.com Another powerful method is the use of chiral catalysts, such as chiral rhodium or ruthenium complexes, in asymmetric hydrogenation of a prochiral precursor like 1-(pyridin-3-yl)pyrrolidin-2-one. nih.gov Enzymatic resolutions are also a viable option for separating enantiomers from a racemic mixture. google.com

Derivatization Strategies of the 1-(Piperidin-3-yl)pyrrolidin-2-one Scaffold

Derivatization of a lead compound is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize its pharmacological properties. The 1-(piperidin-3-yl)pyrrolidin-2-one scaffold offers several positions for modification.

The pyrrolidinone ring presents opportunities for the introduction of various substituents to modulate the compound's properties. nih.gov The positions on the pyrrolidinone ring, particularly the 3- and 4-positions, are amenable to functionalization. rsc.org For instance, alkylation at the 3-position can be achieved by treating the corresponding enolate with an alkyl halide. The introduction of different functional groups at this position can influence the compound's interaction with biological targets. nih.gov

Furthermore, the carbonyl group of the pyrrolidinone ring can undergo various chemical transformations. For example, it can be reduced to a hydroxyl group or converted to a thiocarbonyl group. These modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities. researchgate.net

Table 3: Potential Derivatization Reactions on the Pyrrolidinone Ring

| Reaction Type | Reagents and Conditions | Potential Modification |

| Alkylation at C-3 | Strong base (e.g., LDA), Alkyl halide | Introduction of alkyl, aryl, or other functional groups at the 3-position. |

| Aldol Condensation at C-3 | Aldehyde/Ketone, Base or Acid catalyst | Formation of a new carbon-carbon bond and introduction of a hydroxylated side chain. |

| Reduction of Carbonyl | Reducing agents (e.g., LiAlH₄, NaBH₄) | Conversion of the lactam carbonyl to an amine or alcohol. |

| Thionation of Carbonyl | Lawesson's reagent | Conversion of the carbonyl group to a thiocarbonyl group. |

Note: This table outlines general derivatization strategies for pyrrolidinone rings based on available literature.

Substituent Modifications on the Piperidine Ring

The piperidine moiety of the 1-(piperidin-3-yl)pyrrolidin-2-one scaffold is a prime target for chemical modification to explore structure-activity relationships (SAR). Synthetic strategies typically involve the coupling of a pre-functionalized piperidine amine with a suitable pyrrolidine (B122466) carboxylic acid derivative. This approach allows for the introduction of a wide array of substituents at various positions on the piperidine ring.

Key modifications have focused on the introduction of aryl and substituted aryl groups, as well as alkyl chains, to probe the binding pockets of target receptors. For instance, in the development of MCR4 agonists, a series of analogues were synthesized with substitutions at the 3- and 4-positions of the piperidine ring. The synthesis generally employs standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation between the piperidine and pyrrolidine fragments.

Detailed research findings have shown that the nature and position of these substituents are critical for biological activity. For example, the introduction of a 2,4-difluorophenyl group at the 4-position of the piperidine ring, combined with a methyl group at the 3-position, was found to be a key structural feature in a potent MCR4 agonist. The stereochemistry at these substitution points is also crucial, with specific diastereomers often exhibiting significantly different biological activities.

| Compound Reference | Piperidine Ring Substituents | General Synthetic Approach |

|---|---|---|

| Example Compound A | 4-(2,4-difluorophenyl), 3-methyl | Coupling of (3S,4R)-4-(2,4-difluorophenyl)-3-methylpiperidine with a protected (S)-pyrrolidine-3-carboxylic acid derivative. |

| Example Compound B | 4-(4-fluorophenyl), 3-hydroxymethyl | Coupling of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine with a protected (S)-pyrrolidine-3-carboxylic acid derivative. |

| Example Compound C | 4-phenyl | Coupling of 4-phenylpiperidine (B165713) with a protected (S)-pyrrolidine-3-carboxylic acid derivative. |

Linker Modifications and Hybrid Molecule Design

In the context of MCR4 agonists, the pyrrolidine nitrogen is often substituted with various heterocyclic systems, effectively creating hybrid structures where the piperidinoyl-pyrrolidine unit serves as a scaffold to correctly orient the heterocyclic moiety for receptor interaction. For example, a 6-chloropyridazin-3-yl group attached to the pyrrolidine nitrogen has been shown to be a critical component for high-affinity binding to the MCR4 receptor.

The synthesis of these hybrid molecules follows a modular approach. A substituted pyrrolidine core, bearing the desired N-heterocyclic group, is prepared first. This intermediate, which contains a carboxylic acid function, is then coupled with the appropriately substituted piperidine amine, as described in the previous section. This modular strategy allows for the generation of a library of hybrid compounds by combining different substituted piperidine and pyrrolidine building blocks.

This design strategy highlights how the 1-(piperidin-3-yl)pyrrolidin-2-one core can be integrated into a larger molecular framework. The piperidine portion can be tailored to fit into one part of a receptor's binding site, while the N-substituted pyrrolidine portion targets another, leading to compounds with high potency and selectivity.

| Compound Reference | Pyrrolidine N-1 Substituent (Linker Modification) | Piperidine Substituents | Resulting Hybrid Molecule Class |

|---|---|---|---|

| Example Hybrid 1 | 6-chloropyridazin-3-yl | 4-(2,4-difluorophenyl), 3-methyl | Pyridazinyl-piperidinoyl-pyrrolidine |

| Example Hybrid 2 | pyridazin-3-yl | 4-(2,4-difluorophenyl), 3-methyl | Pyridazinyl-piperidinoyl-pyrrolidine |

| Example Hybrid 3 | 6-chloropyridazin-3-yl | 4-(4-fluorophenyl), 3-hydroxymethyl | Pyridazinyl-piperidinoyl-pyrrolidine |

Structure Activity Relationship Sar Studies

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for pyrrolidine (B122466) and piperidine (B6355638) derivatives employs a combination of synthetic, biological, and computational methodologies. A primary approach involves the systematic synthesis of analogues where specific parts of the molecule, such as the pyrrolidinone or piperidine rings, are modified. nih.govresearchgate.net This process, often referred to as analogue synthesis, allows researchers to probe the effects of various substituents and structural changes on a target biological activity. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of molecules containing the 1-(piperidin-3-yl)pyrrolidin-2-one (B1291216) scaffold is highly dependent on the nature and position of substituents on both heterocyclic rings.

The pyrrolidinone ring, a five-membered lactam, is a versatile scaffold found in many pharmacologically active compounds. rdd.edu.iq SAR analyses reveal that its substitution pattern is a critical determinant of biological activity. nih.gov For instance, in studies of pyrrolidine-2,5-dione derivatives, substituents at the 3-position were found to strongly influence anticonvulsant activity. nih.gov The introduction of non-aromatic groups like a sec-butyl substituent at this position was shown to positively affect activity. nih.gov

Furthermore, the properties of the atoms within the ring system can be pivotal. Research on a different pyrrolidin-2-one scaffold showed that altering hydrogen bond forming properties and structural flexibility, such as by replacing an ether linkage with an amide, can significantly impact inhibitory concentrations (IC50 values). researchgate.net

Table 1: Impact of Pyrrolidinone Ring Modifications on Biological Activity in Analogous Scaffolds

| Scaffold Type | Modification | Observed Effect | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione | Substitution at position 3 | Strongly affects anticonvulsant activity. | nih.gov |

| Pyrrolidine-2,5-dione | 3-benzhydryl or 3-isopropyl derivatives | Favorable protection in the scPTZ test. | nih.gov |

| Pyrrolidine-2,5-dione | 3-methyl or unsubstituted derivatives | More active in the MES test. | nih.gov |

Note: Data is derived from studies on related but distinct pyrrolidinone-containing compounds.

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, and its substitution patterns are key to modulating activity. nih.govajchem-a.com SAR studies on piperidine-based cocaine analogues, for example, demonstrated that the biological activity is a function of the size of the substituent on a linked oxadiazole ring. nih.gov In other classes of compounds, the piperidine moiety is crucial for forming stable hydrophobic interactions within the catalytic pocket of target enzymes. nih.gov

The nitrogen atom of the piperidine ring is a common site for substitution, and modifications at this position can drastically alter a compound's properties. nih.gov For a series of potent inhibitors of the aldo-keto reductase enzyme AKR1C3, a piperidine-based bridging unit provided the correct conformation to allow a terminal benzene (B151609) ring to occupy a key lipophilic pocket. researchgate.net

Table 2: Influence of Piperidine Ring Modifications in Structurally Related Molecules

| Compound Class | Modification | Observed Effect | Reference |

|---|---|---|---|

| Piperidine-based cocaine analogues | Size of substituent on linked ring | Affects affinity to dopamine (B1211576) transporter (DAT) and reuptake inhibition. | nih.gov |

| IKKb inhibitors | Presence of nitrogen in the piperidine ring | Optimal for activity; substitutions on adjacent ketone bridge unfavorable. | nih.gov |

| AKR1C3 inhibitors | Piperidine bridging unit | Provides correct twist for optimal binding in a lipophilic pocket. | researchgate.net |

Note: This table summarizes findings from various piperidine-containing scaffolds to infer potential SAR principles.

Chirality plays a crucial role in the biological activity of many pharmaceuticals, as stereoisomers can interact differently with chiral biological targets like proteins and receptors. researchgate.netnih.gov The core structure of 1-(piperidin-3-yl)pyrrolidin-2-one contains a chiral center at the C3 position of the piperidine ring. This means the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms).

It is a well-established principle that different enantiomers can exhibit distinct pharmacological and toxicological profiles. researchgate.net For example, studies on chiral 3-(piperidin-3-yl)-1H-indole derivatives, which share the same chiral piperidine moiety, required the synthesis and separation of individual enantiomers to determine their absolute configuration and biological properties. nih.gov The separation of enantiomers is often achieved using techniques like chiral high-performance liquid chromatography (HPLC). nih.govsemanticscholar.org The spatial orientation of substituents is critical, as it dictates the binding mode to enantioselective proteins, ultimately leading to different biological outcomes for each stereoisomer. researchgate.net

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target. nih.gov These models serve as templates for designing new molecules or searching databases for existing compounds with the potential for similar activity. nih.gov

For classes of compounds containing pyrrolidine or piperidine rings, pharmacophore models typically highlight key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net For instance, a study on pyrrolidine derivatives as Dipeptidyl peptidase IV inhibitors led to the generation of a five-point pharmacophore model designated AAADH_1, which included two hydrogen bond acceptors, one hydrogen bond donor, and two hydrophobic features. nih.gov Similarly, a six-point model was developed for a series of PTP1B inhibitors, comprising four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. researchgate.net These models provide a 3D map of the crucial interaction points required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comuran.ua By correlating molecular descriptors (physicochemical properties like lipophilicity, electronic effects, and steric parameters) with activity, QSAR models can predict the potency of novel compounds and provide mechanistic insights into drug-receptor interactions. nih.gov

Several QSAR studies have been successfully applied to compounds containing the pyrrolidin-2-one scaffold. In one notable study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a robust QSAR model was developed. nih.gov The model, which explained up to 91% of the variance in activity (R² = 0.909), demonstrated that the biological effect was primarily dependent on specific molecular descriptors related to the molecule's shape and electronic properties (PCR and JGI4). nih.govresearchgate.net Such models are validated through various statistical tests, including cross-validation (Q²), to ensure their predictive power. nih.govmdpi.com A high Q² value (typically > 0.5) indicates a reliable and predictive model. mdpi.com

Table 3: Example of a QSAR Model for Antiarrhythmic Pyrrolidin-2-one Derivatives

| Model Statistical Parameter | Value | Significance |

|---|---|---|

| N (Training Set) | 25 | Number of compounds used to build the model. |

| R² (Squared Correlation Coefficient) | 0.909 | Indicates that ~91% of the variance in activity is explained by the model. |

| Q² (Leave-One-Out Cross-Validation) | 0.844 | A high value indicating good internal predictive ability. |

| F (F-test value) | 14.040 | Indicates the statistical significance of the model. |

Source: Data adapted from a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one |

| 3-(piperidin-3-yl)-1H-indole |

Development of 2D and 3D QSAR Models

The development of robust QSAR models is a critical step in understanding the structural requirements for the biological activity of a series of compounds. For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which are structurally related to 1-(piperidin-3-yl)pyrrolidin-2-one, a QSAR model was developed to elucidate the key molecular descriptors influencing their antiarrhythmic activity. researchgate.netnih.gov

The process began with a dataset of 33 analogues, for which the antiarrhythmic activity (AA) was experimentally determined. nih.gov The three-dimensional structures of these compounds were optimized using the AM1 quantum chemical procedure to ensure they represented true energy minima. nih.gov From these optimized structures, a large number of molecular descriptors were calculated to numerically represent the physicochemical properties of the molecules. researchgate.net

A statistical approach, likely involving multiple linear regression (MLR) or similar techniques, was employed to select the most relevant descriptors that could predict the observed antiarrhythmic activity. The final QSAR model was established as a mathematical equation that linearly relates the biological activity to these selected descriptors. researchgate.net Statistical analysis revealed that the antiarrhythmic activity of these compounds is primarily dependent on the PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. researchgate.netnih.gov

The robustness and statistical significance of the developed model were confirmed through various validation metrics. The model demonstrated a high correlation coefficient (R) of 0.953 and a squared correlation coefficient (R²) of 0.909, indicating that it could explain up to 91% of the variance in the observed activity. researchgate.net Further validation was performed using leave-one-out (LOO) and leave-many-out (LMO) cross-validation, an external test set, and Y-scrambling tests to ensure the model was not overfitted and had predictive power. researchgate.netnih.gov

Table 1: Statistical Parameters of the Developed QSAR Model

| Parameter | Value | Description |

| N | 25 (training set), 8 (external set) | Number of compounds in the training and external test sets. |

| R | 0.953 | Correlation coefficient, indicating a strong linear relationship. |

| R² | 0.909 | Squared correlation coefficient, representing the proportion of variance explained by the model. |

| R²adj | 0.844 | Adjusted R², accounting for the number of predictors in the model. |

| F | 14.040 | F-statistic, indicating the overall significance of the model. |

| RMSE | 0.141 | Root mean square error, representing the deviation between predicted and observed values. |

| Q²LOO | 0.744 | Leave-one-out cross-validated R², a measure of internal predictive ability. |

| Q²LMO | 0.736 | Leave-many-out cross-validated R², another measure of internal predictive ability. |

This table is based on the statistical data presented in the research on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. researchgate.net

Predictive Capabilities of QSAR Models for Analogues

The ultimate utility of a QSAR model lies in its ability to accurately predict the biological activity of novel compounds that have not yet been synthesized or tested. The QSAR model developed for the 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one series demonstrated significant predictive capabilities. researchgate.netnih.gov

The predictive power of the model was rigorously assessed through both internal and external validation procedures. Internal validation, using leave-one-out (Q²LOO > 0.5 is considered proof of reasonable predictive capability) and leave-many-out cross-validation, confirmed the model's stability and robustness. nih.gov A high Q²LOO value of 0.744 indicated a stable and predictive potential of the equation. researchgate.netnih.gov The similarity between Q²LOO and Q²LMO (0.736) further supported the reliability of the model. researchgate.netnih.gov

External validation is a more stringent test of a model's predictive power as it uses a set of compounds (the external test set) that were not included in the model's development. The model was used to predict the antiarrhythmic activity of these external compounds, and the predicted values were then compared to the experimentally determined values. The strong correlation between the predicted and observed activities for the external test set confirmed the model's high predictive power for new analogues within the same chemical class. researchgate.net

The plot of observed versus predicted antiarrhythmic activities for both the training and test sets showed a uniform distribution of residuals, indicating the absence of systematic errors. nih.gov This demonstrates that the model can be a valuable tool for the in-silico screening of new pyrrolidin-2-one derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. nih.gov By using such a validated QSAR model, the process of drug discovery can be made more efficient, reducing the time and resources spent on synthesizing and testing less promising analogues. nih.gov

Table 2: Predicted vs. Observed Antiarrhythmic Activity for a Subset of Analogues

| Compound | R | R' | Observed Activity | Predicted Activity |

| 1 | H | H | 2.01 | 2.09 |

| 2 | H | 2-Cl | 1.80 | 1.79 |

| 3 | OH | 4-Cl | 1.40 | 1.44 |

| 4 | OH | 2-OMe, 5-Cl | 1.48 | 1.32 |

| 5 | OH | 2-OEt | 2.66 | 2.55 |

| 6 | OH | H | 1.60 | 1.88 |

| 7 | O(CO)NHiPr | 2-OMe | 2.19 | 1.99 |

| 8 | O(CO)iPr | H | 1.88 | 1.95 |

This table presents a selection of data from the study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, illustrating the predictive accuracy of the QSAR model. researchgate.net

Molecular Pharmacology and Biological Target Engagement Investigations

In Vitro Receptor Binding Assays

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors. For 1-(piperidin-3-yl)pyrrolidin-2-one (B1291216) hydrochloride, specific binding data is limited in publicly accessible research. However, the activities of structurally related compounds containing piperidine (B6355638) and pyrrolidine (B122466) moieties provide a basis for potential target engagement.

Affinity and Selectivity Profiling at Neurotransmitter Receptors

Comprehensive screening of 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride against a panel of neurotransmitter receptors has not been extensively reported in the scientific literature. While compounds incorporating pyrrolidine and piperidine scaffolds have been explored for their affinity towards dopamine (B1211576), serotonin, and μ-opioid receptors, specific binding constants (Kᵢ) or inhibition concentrations (IC₅₀) for this compound at these targets are not available. nih.gov

Binding Studies at Other Receptors (e.g., Sigma Receptors, Histamine (B1213489) Receptors)

The piperidine moiety is a common structural feature in many ligands that target sigma (σ) and histamine receptors. nih.govnih.gov

Sigma Receptors: Studies on various piperidine-based compounds have demonstrated high affinity for sigma-1 (σ₁) receptors, with some derivatives exhibiting Kᵢ values in the low nanomolar range. rsc.orgresearchgate.net The piperidine ring is often a key structural element for dual affinity at both histamine H₃ and sigma-1 receptors. nih.govnih.gov However, specific binding assays to determine the affinity of this compound for σ₁ and σ₂ receptors have not been published.

Histamine Receptors: The piperidine scaffold is also integral to many histamine H₃ receptor antagonists. nih.gov Research on dual-target ligands has shown that piperidine derivatives can exhibit high affinity for both H₃ and σ₁ receptors. nih.govnih.gov Despite this, specific data quantifying the binding of this compound to any of the histamine receptor subtypes is not currently available.

Enzyme Inhibition Studies

Enzyme inhibition assays are used to determine a compound's ability to interfere with enzyme activity, a common mechanism of action for many drugs.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. The piperidinone scaffold has been investigated for this purpose. acgpubs.org Studies on various α,β-unsaturated carbonyl based piperidinone derivatives have shown inhibitory activity against both AChE and BChE, with IC₅₀ values in the micromolar range. acgpubs.org Similarly, other complex molecules containing pyrrolidine or piperidine rings have been identified as cholinesterase inhibitors. nih.govrsc.org However, specific IC₅₀ values from in vitro studies evaluating the inhibitory potency of this compound against AChE and BChE are not found in the reviewed literature.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) inhibitors are a class of oral antihyperglycemic agents. The pyrrolidine moiety is a key component of several potent DPP-IV inhibitors. researchgate.net For instance, novel piperazine-derived compounds that also incorporate a pyrrolidine ring have been evaluated for their DPP-IV inhibitory activities. nih.govresearchgate.net Research into related heterocyclic systems has also been conducted to explore their potential as DPP-IV inhibitors. oatext.com At present, there is no published data on the in vitro inhibitory activity of this compound against the DPP-IV enzyme.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of bioactive lipid mediators. nih.govresearchgate.net The discovery of inhibitors for this enzyme is an active area of research. Various chemical scaffolds, such as quinazoline (B50416) sulfonamide derivatives, have been identified as small-molecule inhibitors of NAPE-PLD. nih.gov While some research has explored benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides as modulators of NAPE-PLD, there is no evidence in the current literature to suggest that this compound has been evaluated as an inhibitor of this enzyme. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is no research data available for the chemical compound “this compound” concerning its activity in the specific biological and pharmacological contexts requested in the article outline.

Searches for the compound itself, as well as for derivatives containing the core "1-(piperidin-3-yl)pyrrolidin-2-one" scaffold, did not yield any studies investigating its effects on Poly(ADP-ribose) Polymerase (PARP), kinases such as JAK1 or PI3Kα, the NLRP3 inflammasome pathway, or neurotransmitter reuptake transporters (DAT, NET, SERT).

Therefore, it is not possible to generate a scientifically accurate and factual article that adheres to the provided detailed outline. The creation of content for the specified sections would require non-existent data.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Analysis

A critical aspect of molecular docking is the analysis of ligand-protein interactions. This involves identifying the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, that stabilize the binding of the ligand within the active site of the protein. For 1-(piperidin-3-yl)pyrrolidin-2-one (B1291216) hydrochloride, such an analysis would pinpoint the key amino acid residues that it interacts with in a given protein target. However, at present, there are no published studies detailing a specific ligand-protein interaction analysis for this compound.

Prediction of Binding Modes and Affinities

Molecular docking simulations also aim to predict the most likely binding mode or conformation of the ligand within the protein's binding pocket. Furthermore, scoring functions are employed to estimate the binding affinity, often expressed as a binding energy value, which helps in ranking potential drug candidates. While studies on other piperidine (B6355638) and pyrrolidine (B122466) derivatives have successfully utilized these methods to predict binding affinities, specific data for 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride is not currently available. mdpi.comresearchgate.net

A hypothetical data table for predicted binding affinities of this compound against various targets would look as follows, though it must be emphasized that this is for illustrative purposes only, as the actual data does not exist in the literature.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target A | Data not available | Data not available |

| Target B | Data not available | Data not available |

| Target C | Data not available | Data not available |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the compound-target complex over time, offering deeper insights into the stability and conformational changes of the system. mdpi.com

Conformational Dynamics of Compound-Target Complexes

MD simulations can reveal how the ligand and protein move and flex in a simulated physiological environment. This is crucial for understanding the dynamic nature of their interaction and can highlight conformational changes that are essential for biological activity. Research on the conformational dynamics of a this compound-target complex has not been reported.

Stability and Energetics of Binding Interactions

A key output of MD simulations is the assessment of the stability of the ligand-protein complex over the simulation period. mdpi.com Techniques such as root-mean-square deviation (RMSD) analysis are used to monitor conformational stability. Additionally, more advanced calculations can be performed to provide a more accurate estimation of the binding free energy. There is currently no published data on the stability and energetics of binding interactions for this compound from MD simulations.

An illustrative data table for the stability of a hypothetical compound-target complex is provided below. It is important to note that this is a template and does not represent actual data for the compound .

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein Backbone (Å) |

| 0 | Data not available | Data not available |

| 50 | Data not available | Data not available |

| 100 | Data not available | Data not available |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. jksus.org These calculations can provide detailed information about molecular orbitals, charge distribution, and reactivity. Such studies would be beneficial in understanding the intrinsic chemical properties of this compound that govern its interactions with biological macromolecules. To date, no specific quantum chemical calculations for this compound have been published in the scientific literature.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME profiling is an essential component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. mdpi.comresearchgate.net These computational models evaluate various physicochemical descriptors to estimate how a molecule will behave in the body, helping to identify candidates with favorable drug-like characteristics and reduce reliance on later-stage experimental testing. nih.gov

Oral absorption is influenced by several factors, including a compound's solubility, lipophilicity, and ability to permeate the gastrointestinal tract. In silico models often assess compliance with guidelines like Lipinski's Rule of Five, which predicts poor absorption or permeation if a molecule violates two or more of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10.

For compounds containing piperidine and pyrrolidine moieties, predictions generally indicate good gastrointestinal absorption. researchgate.net The structural features of this compound—its relatively small size and the presence of polar functional groups—suggest it would likely have favorable oral absorption characteristics.

Table 2: Predicted Physicochemical and ADME Properties for a Typical Piperidine-Pyrrolidine Scaffold

| Property | Predicted Value/Range | Implication for Oral Absorption |

| Molecular Weight ( g/mol ) | < 300 | Favorable (Complies with Lipinski's Rule) |

| LogP (Octanol/Water Partition) | 0.5 - 2.0 | Balanced lipophilicity for solubility and permeation |

| Hydrogen Bond Donors | 1-2 | Favorable (Complies with Lipinski's Rule) |

| Hydrogen Bond Acceptors | 2-3 | Favorable (Complies with Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 30 - 60 Ų | Good intestinal absorption and cell permeability |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Variable/Possible | May cross the BBB, depending on specific parameters |

Note: These values are representative predictions for molecules with similar structural features. Actual experimental values may vary.

The metabolic stability of a drug candidate is largely determined by its interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov High metabolic stability is desirable as it can lead to a longer biological half-life.

Compounds containing piperidine rings can be susceptible to metabolism. nih.gov However, the specific substitution pattern and electronic properties of 1-(piperidin-3-yl)pyrrolidin-2-one would influence its metabolic fate. Computational predictions for similar structures often suggest that they are unlikely to be potent inhibitors of major CYP enzymes, which is a favorable characteristic for avoiding drug-drug interactions. researchgate.net

Table 3: Predicted Cytochrome P450 (CYP) Interaction Profile

| CYP Isoform | Predicted Interaction | Implication |

| CYP1A2 | Non-inhibitor | Low risk of interaction with CYP1A2 substrates |

| CYP2C9 | Non-inhibitor | Low risk of interaction with CYP2C9 substrates |

| CYP2C19 | Non-inhibitor | Low risk of interaction with CYP2C19 substrates |

| CYP2D6 | Possible Substrate/Weak Inhibitor | May be metabolized by or weakly interact with CYP2D6 |

| CYP3A4 | Possible Substrate/Weak Inhibitor | May be metabolized by or weakly interact with CYP3A4 |

Note: These are generalized predictions based on common scaffolds. The actual metabolic profile must be confirmed through in vitro and in vivo experimental studies.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Compound Analysis and Purification

Chromatography is an essential tool for separating the components of a mixture, allowing for the purification and quantitative analysis of a target compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. A typical HPLC method for a polar compound like 1-(piperidin-3-yl)pyrrolidin-2-one (B1291216) hydrochloride would be a reversed-phase method. Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

Validation of the HPLC method ensures its reliability, accuracy, and precision for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Chromatographic Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. For a compound like 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride, a UPLC method would offer a high-throughput alternative for purity checks during synthesis and process optimization.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis capabilities of MS. kuleuven.be Following chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, LC/MS would be used to confirm the molecular weight of the free base (C9H16N2O, Molecular Weight: 168.24 g/mol ). The detection of an ion corresponding to [M+H]+ at m/z 169.1 would provide strong evidence for the compound's identity. This technique is also exceptionally sensitive for detecting and identifying trace-level impurities.

Table 2: Illustrative LC/MS Data

| Parameter | Value |

|---|---|

| Ionization Mode | ESI, Positive |

| Expected Ion [M+H]+ | 169.1 (for the free base) |

| Observed Ion [M+H]+ | 169.1 |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide detailed information about a molecule's structure by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic compounds.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the piperidine (B6355638) and pyrrolidinone rings. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be used to assign each proton to its specific position in the structure.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. The spectrum for this compound would show nine distinct signals, corresponding to the nine carbon atoms in the structure. A key signal would be the one for the carbonyl carbon (C=O) of the pyrrolidinone ring, typically found far downfield (~175 ppm).

A Certificate of Analysis for a related isomer, 1-(piperidin-4-yl)pyrrolidin-2-one (B33265) hydrochloride, confirms that the ¹H NMR spectrum was consistent with its structure and showed a purity of ≥98.0%. chemscene.com

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyrrolidinone C=O | ~175 | - | - |

| Piperidine CH-N | ~55 | ~4.5 | m |

| Pyrrolidinone N-CH₂ | ~48 | ~3.4 | t |

| Piperidine N-CH₂ | ~45 | ~3.0, ~2.8 | m |

| Pyrrolidinone C=O-CH₂ | ~31 | ~2.5 | t |

| Piperidine CH₂ | ~28 | ~1.9, ~1.7 | m |

| Pyrrolidinone CH₂ | ~18 | ~2.1 | m |

| Piperidine CH₂ | ~23 | ~1.6, ~1.5 | m |

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, key absorption bands would confirm the presence of its main structural features. A strong, sharp absorption band around 1680 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the lactam (pyrrolidinone) ring. A broad absorption in the region of 2700-2400 cm⁻¹ would be indicative of the N-H stretch of the piperidinium (B107235) hydrochloride salt, while C-H stretching vibrations would appear around 2850-3000 cm⁻¹.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Phosphoric Acid |

Stability-Indicating Method Development

The development of stability-indicating analytical methods is a critical aspect of pharmaceutical research and development. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a clear picture of the compound's stability under various environmental conditions.

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing. nih.gov This is a crucial step in the development of a stability-indicating method as it helps to identify the likely degradation products and pathways. nih.gov For this compound, forced degradation studies would involve exposing the compound to a variety of stress conditions as mandated by regulatory guidelines.

These studies are instrumental in developing and validating a robust analytical method, typically High-Performance Liquid Chromatography (HPLC), that can effectively separate the parent compound from all potential degradants. The outcomes of forced degradation studies for pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which share some structural similarities, have shown that such compounds can be labile in acidic and alkaline media and are also susceptible to oxidation and photodegradation. Current time information in Scott County, US.

The typical stress conditions for forced degradation studies include:

Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.

Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.

Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂) at room or elevated temperatures.

Thermal Degradation: Heating the solid compound at high temperatures.

Photodegradation: Exposing the compound to UV and visible light.

The results of these studies for a compound like this compound would likely reveal its susceptibility to hydrolysis, particularly at the amide bond of the pyrrolidinone ring, and potential oxidation at the nitrogen atoms. The piperidine ring might also undergo degradation under harsh conditions.

Table 2: Illustrative Forced Degradation Study Results for this compound

| Stress Condition | Observation | Major Degradation Products |

| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Significant degradation | Opening of the pyrrolidinone ring to form an amino acid derivative. |

| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | Rapid and extensive degradation | Similar to acid hydrolysis, but likely at a faster rate. |

| Oxidation (3% H₂O₂, RT, 48h) | Moderate degradation | N-oxides of the piperidine and/or pyrrolidinone nitrogen. |

| Thermal (80°C, 72h) | Minor degradation | Isomerization or minor fragmentation products. |

| Photolytic (ICH guidelines) | Potential for degradation | Formation of various photoproducts depending on the wavelength and intensity of light. |

This table presents hypothetical data based on the expected chemical reactivity of the compound's functional groups.

The development of a stability-indicating HPLC method would then focus on achieving baseline separation of the main peak of this compound from the peaks of all the degradation products formed under these stress conditions. This ensures the method's specificity and its suitability for routine quality control and stability studies.

Preclinical Metabolism and Pharmacokinetics in Vitro Studies

Metabolic Stability Profiling

Metabolic stability assays are designed to measure the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. solvobiotech.com These experiments typically involve incubating the compound with liver-derived systems that contain these enzymes. The rate of disappearance of the parent compound over time is measured to calculate parameters like half-life (t½) and intrinsic clearance (CLint). mykhailiukchem.org

Microsomal Stability Assays (e.g., Human and Rat Liver Microsomes)

Liver microsomes are vesicles of the endoplasmic reticulum prepared from liver tissue homogenates. oyc.co.jp They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). sigmaaldrich.com Microsomal stability assays are a cost-effective, high-throughput method to get an early estimate of a compound's metabolic clearance. nih.gov

In a typical assay, the test compound is incubated with human and rat liver microsomes in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions. oyc.co.jp Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

For a compound like 1-(piperidin-3-yl)pyrrolidin-2-one (B1291216) hydrochloride, the piperidine (B6355638) ring is a likely site for CYP-mediated oxidation. acs.org Such reactions can lead to hydroxylation on the carbon atoms of the ring or oxidation at the nitrogen atom. The pyrrolidin-2-one (a lactam) moiety may also be susceptible to hydroxylation. researchgate.net Compounds with high metabolic turnover in these assays often face challenges with bioavailability in vivo. nih.gov

Illustrative Data Table: Microsomal Stability of 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride

| Species | Protein Conc. (mg/mL) | T½ (min) | CLint (µL/min/mg protein) |

| Human | 0.5 | 45 | 30.8 |

| Rat | 0.5 | 28 | 49.5 |

This table presents hypothetical data for illustrative purposes.

S9 Fraction and Hepatocyte Incubation Studies

While microsomes are excellent for studying Phase I metabolism, they lack soluble enzymes found in the cell's cytosol. The S9 fraction, which is the supernatant from a 9,000g centrifugation of liver homogenate, contains both microsomes and the cytosolic fraction. nih.govnih.gov This allows for the investigation of both Phase I and a broader range of Phase II (conjugative) metabolic reactions, as it includes enzymes like sulfotransferases (SULTs) and glutathione S-transferases (GSTs). nih.gov

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. solvobiotech.com Incubations with hepatocytes can provide a more comprehensive picture of a compound's metabolism, including the interplay between Phase I and Phase II pathways and potential transport mechanisms. scispace.com

For this compound, studies using S9 fractions or hepatocytes would be necessary to explore potential conjugation reactions, such as glucuronidation or sulfation, which could occur after an initial oxidation event on the piperidine or pyrrolidinone rings.

Illustrative Data Table: Metabolic Stability in S9 and Hepatocytes

| Test System | Species | T½ (min) | CLint (µL/min/mg protein or 10^6 cells) |

| S9 Fraction | Human | 38 | 36.5 |

| Hepatocytes | Human | 32 | 43.3 |

This table presents hypothetical data for illustrative purposes.

Plasma Protein Binding Assays

Plasma protein binding (PPB) determines the extent to which a drug binds to proteins in the blood, primarily albumin and alpha-1-acid glycoprotein. nih.gov Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to distribute into tissues and be metabolized or excreted. nih.gov Therefore, determining the fraction unbound (fu) is a critical pharmacokinetic parameter.

The most common method for measuring PPB is equilibrium dialysis. nih.gov In this technique, a semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a buffer solution. The compound is allowed to equilibrate across the membrane, and the concentrations in each chamber are then measured to calculate the percentage of the drug that was bound to the plasma proteins. nih.gov

Compounds containing basic nitrogen atoms, such as the piperidine moiety in this compound, often bind to alpha-1-acid glycoprotein. The degree of binding can influence the drug's distribution and clearance. High plasma protein binding (low unbound fraction) can lead to a longer half-life and lower volume of distribution.

Illustrative Data Table: Plasma Protein Binding of this compound

| Species | Method | % Bound | Fraction Unbound (fu) |

| Human | Equilibrium Dialysis | 85.2 | 0.148 |

| Rat | Equilibrium Dialysis | 78.6 | 0.214 |

This table presents hypothetical data for illustrative purposes.

Metabolite Identification and Elucidation of Metabolic Pathways (e.g., Phase I Oxidations)

Metabolite identification (MetID) studies aim to determine the chemical structures of metabolites formed from a parent drug. bioivt.comnih.gov This is crucial for understanding clearance pathways and identifying any metabolites that could be pharmacologically active or potentially toxic. labcorp.com These studies are typically performed by incubating the drug with liver microsomes or hepatocytes and analyzing the resulting mixture with high-resolution mass spectrometry (HRMS). nih.gov

For this compound, Phase I metabolism would likely be the initial biotransformation step. sigmaaldrich.com Based on its structure, several oxidative pathways are plausible:

Hydroxylation of the Piperidine Ring: Cytochrome P450 enzymes can add a hydroxyl (-OH) group to one of the carbon atoms on the piperidine ring. acs.org

Hydroxylation of the Pyrrolidinone Ring: The pyrrolidinone ring could also be a site for hydroxylation. nih.gov

N-Oxidation: The nitrogen atom of the piperidine ring could be oxidized to form an N-oxide. nih.gov

Lactam Formation: If the piperidine ring undergoes oxidation at a carbon adjacent to the nitrogen, it can lead to the formation of a lactam metabolite. acs.org

Ring Opening: Oxidative metabolism can sometimes lead to the opening of heterocyclic rings, such as the pyrrolidine (B122466) ring. nih.gov

Following these initial Phase I reactions, the newly introduced functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions, such as glucuronidation.

Illustrative Data Table: Potential Phase I Metabolites Identified in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent |

| M1 | Mono-hydroxylation (Piperidine Ring) | +16 Da |

| M2 | Mono-hydroxylation (Pyrrolidinone Ring) | +16 Da |

| M3 | Dehydrogenation (Piperidine Ring) | -2 Da |

This table presents hypothetical data for illustrative purposes.

Emerging Research Directions and Future Perspectives

Development of 1-(Piperidin-3-yl)pyrrolidin-2-one (B1291216) Hydrochloride Analogues as Research Tools

The development of analogues of a core chemical scaffold is a fundamental strategy in medicinal chemistry to probe biological systems and elucidate the mechanism of action of parent compounds. For the 1-(piperidin-3-yl)pyrrolidin-2-one scaffold, the synthesis of a diverse library of derivatives is a key step in transforming this molecule into a versatile research tool.

The synthesis of pyrrolidin-2-one derivatives can be achieved through various established synthetic routes. nih.gov These methods allow for systematic modifications at several positions on both the piperidine (B6355638) and pyrrolidinone rings. For instance, functional groups can be introduced on the piperidine nitrogen, the pyrrolidinone nitrogen, or as substituents on the carbon skeletons of the rings. This structural diversity is crucial for developing a range of analogues with varying physicochemical properties and biological activities.

A pertinent example of how such analogues can be utilized as research tools is demonstrated in studies on related pyrrolidin-2-one derivatives. For instance, a library of 18 novel pyrrolidin-2-one molecules was rationally designed and synthesized to explore the chemical space around a lead compound with anti-Alzheimer's properties. researchgate.net These compounds were developed to act as potential inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. researchgate.net By systematically altering substituents on the pyrrolidin-2-one core, researchers can investigate the structure-activity relationships (SAR) that govern the interaction with the biological target. researchgate.net These analogues, with their varying affinities and selectivities, can then be used as chemical probes to study the active site of the enzyme and to validate it as a therapeutic target.

The following table provides a conceptual overview of how structural modifications to the 1-(piperidin-3-yl)pyrrolidin-2-one scaffold could be approached to generate a library of research tools.

| Modification Site | Potential Substituents | Purpose of Modification |

| Piperidine Nitrogen | Alkyl chains, Aryl groups, Heterocyclic rings | Modulate lipophilicity, introduce additional binding motifs |

| Pyrrolidinone Ring | Alkyl, Aryl, or Halogen substituents | Investigate steric and electronic effects on binding |

| Linker between rings | Varying length and rigidity | Optimize spatial orientation for target engagement |

Exploration of Novel Biological Targets for the Compound Class

The pyrrolidine (B122466) and piperidine ring systems are considered "privileged scaffolds" in medicinal chemistry, as they are found in a multitude of biologically active compounds and can interact with a wide range of biological targets. clinmedkaz.org This suggests that the 1-(piperidin-3-yl)pyrrolidin-2-one class of compounds may have therapeutic potential beyond a single, predefined target.

Recent research has focused on exploring novel biological targets for compounds containing these heterocyclic motifs. For example, a study investigating piperidine and pyrrolidine derivatives identified them as potent inhibitors of pancreatic lipase. researchgate.net This enzyme plays a crucial role in the digestion and absorption of dietary fats, making it an attractive target for the development of anti-obesity drugs. researchgate.net Through molecular docking and in vitro testing, specific structural features of these derivatives were found to be critical for their inhibitory activity. researchgate.net

Another area of exploration for related scaffolds is in the realm of neurodegenerative diseases. As mentioned, pyrrolidin-2-one derivatives have been designed as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. researchgate.net The ability of these compounds to cross the blood-brain barrier is a key property that enables their investigation for central nervous system (CNS) targets. researchgate.net

The table below summarizes potential novel biological targets for the 1-(piperidin-3-yl)pyrrolidin-2-one compound class based on the activities of related structures.

| Potential Biological Target | Therapeutic Area | Rationale |

| Pancreatic Lipase | Obesity, Metabolic Syndrome | Piperidine and pyrrolidine derivatives have shown inhibitory activity. researchgate.net |

| Acetylcholinesterase | Alzheimer's Disease, Cognitive Disorders | Pyrrolidin-2-one core is present in known AChE inhibitors. researchgate.net |

| Other CNS receptors/enzymes | Various Neurological Disorders | The scaffold's ability to cross the blood-brain barrier allows for exploration of CNS targets. researchgate.net |

Rational Design of Multi-Target Directed Ligands

The complexity of many diseases, which often involve multiple pathological pathways, has led to a paradigm shift in drug discovery towards the development of multi-target directed ligands (MTDLs). ebi.ac.ukspringernature.com MTDLs are single molecules designed to interact with two or more biological targets simultaneously, potentially offering improved therapeutic efficacy and a reduced risk of drug-drug interactions compared to combination therapies. nih.gov

The 1-(piperidin-3-yl)pyrrolidin-2-one scaffold, with its distinct piperidine and pyrrolidinone moieties, presents an attractive framework for the rational design of MTDLs. Each of these heterocyclic units can be functionalized to interact with different biological targets. For instance, one part of the molecule could be optimized to inhibit an enzyme, while the other part is designed to antagonize a receptor.

An example of this approach can be seen in the development of pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents. ebi.ac.uk These compounds were designed to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. ebi.ac.uk This dual-inhibition strategy is believed to offer a broader anti-inflammatory effect with a potentially better safety profile than single-target nonsteroidal anti-inflammatory drugs (NSAIDs). ebi.ac.uk

The following table outlines a conceptual framework for the rational design of MTDLs based on the 1-(piperidin-3-yl)pyrrolidin-2-one scaffold.

| Target 1 | Target 2 | Therapeutic Area | Design Strategy |

| Enzyme A | Receptor B | Complex Diseases (e.g., Neurodegeneration, Cancer) | Functionalize piperidine moiety for Receptor B and pyrrolidinone moiety for Enzyme A. |

| Ion Channel C | Transporter D | CNS Disorders | Modify substituents on both rings to achieve dual modulation. |

Advanced Computational Approaches in Lead Optimization

Advanced computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds. mdpi.com Techniques such as quantitative structure-activity relationship (QSAR) studies and molecular dynamics (MD) simulations provide valuable insights into the interactions between a ligand and its target, guiding the design of more potent and selective molecules. mdpi.comresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully used a QSAR model to describe their antiarrhythmic activity. nih.gov The model, which was validated through various statistical methods, revealed that the antiarrhythmic activity was primarily dependent on specific molecular descriptors. nih.gov Such models can be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the stability of the binding and the key interactions over time. researchgate.net In a study on pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors, MD simulations were used to confirm the stability of the ligand-enzyme complexes and to analyze the binding interactions in detail. researchgate.net

The table below summarizes some of the advanced computational approaches that can be applied to the lead optimization of 1-(piperidin-3-yl)pyrrolidin-2-one analogues.

| Computational Method | Application in Lead Optimization | Expected Outcome |

| 3D-QSAR | Predicting the biological activity of designed analogues. researchgate.netnih.gov | Identification of structural features that enhance or diminish activity. |

| Molecular Docking | Predicting the binding mode of analogues in the active site of a target. researchgate.net | Understanding key ligand-target interactions. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-target complex over time. researchgate.net | Confirmation of binding mode and identification of dynamic interactions. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. researchgate.net | Early identification of potential liabilities and guidance for structural modifications. |

Q & A

Q. What are the standard synthetic routes for 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

- Core Steps : Synthesis typically involves condensation reactions between piperidine and pyrrolidinone derivatives. A common approach is the use of coupling reagents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) to minimize side reactions.

- Optimization Parameters :

- Temperature : Maintain 0–25°C during sensitive steps (e.g., HCl salt formation).

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility; aqueous workup ensures purity.

- Reaction Time : Monitor via TLC/HPLC to prevent over-reaction or decomposition.

- Validation : Confirm intermediates via H NMR (e.g., piperidine proton signals at δ 1.5–2.5 ppm) and final product purity by HPLC (>98%) .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

Methodological Answer:

- Purity Assessment :

- Structural Confirmation :

- NMR Spectroscopy : C NMR to resolve carbonyl (C=O, ~170 ppm) and piperidine ring carbons.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .

Q. What safety protocols are essential for handling and storing this compound?

Methodological Answer:

- Handling :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in fume hoods to prevent inhalation of fine particles.

- Storage :

- Keep in sealed, light-resistant containers at 2–8°C.

- Avoid moisture; desiccants (silica gel) prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

Methodological Answer:

- Reaction Path Modeling :

- Use quantum chemical calculations (DFT, MP2) to predict intermediates and transition states.

- Example: ICReDD’s workflow integrates reaction path searches with experimental validation to reduce trial-and-error cycles .

- Solvent Optimization :

- COSMO-RS simulations predict solvent effects on yield and selectivity.

- Data Integration : Machine learning models trained on reaction databases (e.g., PubChem) prioritize high-yield conditions .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks :

- Standardize assay conditions (e.g., cell lines, incubation times, controls).

- Replicate studies with independent batches of the compound.

- Structural Analog Comparison :

- Compare activity profiles with analogs (e.g., 1-(pyridin-3-yl)piperazine hydrochloride) to identify pharmacophore contributions.

- Use SAR (Structure-Activity Relationship) models to isolate key functional groups .

Q. What strategies mitigate instability during long-term storage or biological assays?

Methodological Answer:

- Degradation Analysis :

- Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of the pyrrolidinone ring).

- LC-MS detects degradation products (e.g., ring-opened amines).

- Formulation Adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |